![molecular formula C7H4ClNO3 B109732 3-Chloro-4-nitrobenzaldehyde CAS No. 57507-34-3](/img/structure/B109732.png)
3-Chloro-4-nitrobenzaldehyde
Overview
Description
3-Chloro-4-nitrobenzaldehyde is a chemical compound used as a reagent for the synthetic preparation of [(pyridinyl)oxadiazolyl]ethanone derivatives and the determination of their activity as antioxidants .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-nitrobenzaldehyde is C7H4ClNO3 . It has a molecular weight of 185.56 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-nitrobenzaldehyde are not detailed in the searched resources, it’s known that nitrobenzaldehydes can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
3-Chloro-4-nitrobenzaldehyde is a light yellow powder . It has a molecular weight of 185.56 . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Synthesis of Nitro-porphyrins
3-Chloro-4-nitrobenzaldehyde is used in the synthesis of nitro-porphyrins. These compounds have shown significant anti-inflammatory and antinociceptive effects . For instance, 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin (TpClNPP) decreased inflammation significantly in an acute model .
Biological Evaluation
The compound is used in biological evaluation studies. For instance, it is used in DNA interaction studies and molecular docking .
Synthesis of Schiff Bases
3-Chloro-4-nitrobenzaldehyde is used in the synthesis of Schiff bases . Schiff bases are versatile compounds with a wide range of applications in the field of medicinal and analytical chemistry.
Synthesis of Coordination Compounds
This compound is used in the synthesis of coordination compounds . These compounds have a wide range of applications in catalysis, material science, and medicinal chemistry.
Organic Building Blocks
3-Chloro-4-nitrobenzaldehyde serves as an organic building block in various chemical reactions . It is used in the synthesis of a wide range of organic compounds.
6. Growth of Organic NLO Single Crystals It is used in the growth of organic Non-Linear Optical (NLO) single crystals . These crystals have applications in the field of optoelectronics and photonics.
Safety and Hazards
3-Chloro-4-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It is known that nitrophenyl-porphyrins, which are structurally similar to 3-chloro-4-nitrobenzaldehyde, have shown anti-inflammatory and antinociceptive effects .
Mode of Action
Benzene derivatives, which include 3-chloro-4-nitrobenzaldehyde, typically undergo nucleophilic reactions . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
Related compounds have been shown to influence inflammation pathways . For instance, nitrophenyl-porphyrins have been found to decrease the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6, and increase the production of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
Its molecular weight of 185565 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Related compounds such as nitrophenyl-porphyrins have shown significant anti-inflammatory and antinociceptive effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-nitrobenzaldehyde. It is also important to ensure adequate ventilation and remove all sources of ignition when handling this compound .
properties
IUPAC Name |
3-chloro-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXIPJBQRYFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396169 | |
Record name | 3-chloro-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitrobenzaldehyde | |
CAS RN |
57507-34-3 | |
Record name | 3-chloro-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.